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Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of aldicarb-
oxime, a principal metabolite of the N-methylcarbamate pesticide aldicarb. While aldicarb and

its oxidative metabolites, aldicarb sulfoxide and aldicarb sulfone, are potent

acetylcholinesterase inhibitors, aldicarb-oxime exhibits significantly lower acute toxicity. This

document details the available data on the mechanism of action, metabolism, acute and

repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental

effects of aldicarb-oxime in mammals. For comparative purposes, toxicological data for

aldicarb and its other major metabolites are also presented. Methodologies for key toxicological

studies are described, and relevant biological pathways and experimental workflows are

visualized using Graphviz diagrams. All quantitative data are summarized in structured tables

for ease of comparison and reference.

Introduction
Aldicarb, 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, is a systemic

carbamate insecticide, acaricide, and nematicide known for its high acute toxicity.[1] In

mammals, aldicarb is rapidly absorbed and metabolized through two primary pathways:

thiooxidation to the highly toxic aldicarb sulfoxide and aldicarb sulfone, and hydrolysis to the

less toxic aldicarb-oxime.[2][3] Understanding the toxicological properties of each metabolite
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is crucial for a complete risk assessment of aldicarb exposure. This guide focuses specifically

on the toxicological profile of aldicarb-oxime.

Mechanism of Action
The primary mechanism of toxicity for aldicarb and its carbamate metabolites, aldicarb

sulfoxide and aldicarb sulfone, is the inhibition of acetylcholinesterase (AChE).[3][4] This

inhibition is reversible and leads to the accumulation of the neurotransmitter acetylcholine at

cholinergic synapses, resulting in overstimulation of the nervous system.[4] Aldicarb-oxime,

being a hydrolysis product, lacks the carbamoyl group responsible for AChE inhibition and is

therefore significantly less potent in this regard.
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Mechanism of Cholinesterase Inhibition.

Metabolism and Toxicokinetics
Aldicarb is rapidly metabolized in mammals. The primary metabolic pathway involves the

oxidation of the sulfur atom to form aldicarb sulfoxide, which is then more slowly oxidized to

aldicarb sulfone. Both of these metabolites are potent cholinesterase inhibitors.[2][4] A parallel

detoxification pathway involves the hydrolysis of the carbamate ester bond to yield aldicarb-
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oxime.[2][5] Aldicarb and its metabolites are rapidly excreted, primarily in the urine, with 80-

90% of an ingested dose being eliminated within 24 hours in rats.[4]
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Metabolic Pathway of Aldicarb.

Toxicological Data
Acute Toxicity
Aldicarb-oxime demonstrates a significantly lower acute oral toxicity compared to aldicarb and

its oxidative metabolites.
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Compound Species Route LD50 Reference

Aldicarb-Oxime Rat Oral
2380 mg/kg bw

(in corn oil)

Aldicarb Rat Oral
0.5 - 1.2 mg/kg

bw (in corn oil)

Aldicarb

Sulfoxide
Rat Oral

0.49 - 1.13

mg/kg bw

Aldicarb Sulfone Rat Oral 20 - 38 mg/kg bw

Aldicarb Sulfone

Nitrile
Rat Oral 350 mg/kg bw

Repeated-Dose Toxicity
Data on the subchronic and chronic toxicity of aldicarb-oxime are limited. A 7-day feeding

study in rats showed transient decreases in body weight gain and decreased relative kidney

weight at doses up to 121 mg/kg bw/day in males and 102 mg/kg bw/day in females. In

contrast, extensive studies on aldicarb and its sulfoxide and sulfone metabolites have

established No Observed Adverse Effect Levels (NOAELs) based on cholinesterase inhibition.

Compound Species Duration NOAEL Endpoint Reference

Aldicarb Rat 2 years
0.3 mg/kg

bw/day

No significant

effects
[2]

Aldicarb

Sulfoxide
Rat 6 months

0.125 mg/kg

bw/day

Cholinesteras

e inhibition
[6]

Aldicarb

Sulfone
Rat 2 years

2.4 mg/kg

bw/day

No significant

effects
[2]

Aldicarb

Sulfoxide/Sulf

one (1:1)

Rat 29 days
0.4 mg/kg

bw/day

Cholinesteras

e inhibition
[6]
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Genotoxicity
Aldicarb-oxime has been evaluated for its genotoxic potential in a bacterial reverse mutation

assay (Ames test) and was found to be negative.[6] This is consistent with findings for aldicarb

and its sulfoxide metabolite.

Compound Test System Result Reference

Aldicarb-Oxime
S. typhimurium (Ames

test)
Negative [6]

Aldicarb
S. typhimurium (Ames

test)
Negative [6]

Aldicarb Sulfoxide
S. typhimurium (Ames

test)
Negative

Carcinogenicity
A carcinogenicity bioassay of technical-grade aldicarb in F344 rats and B6C3F1 mice showed

no evidence of carcinogenicity under the conditions of the study.[7] Specific long-term

carcinogenicity studies on aldicarb-oxime were not identified in the reviewed literature.

Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity studies for aldicarb-oxime are not readily

available. For aldicarb, a three-generation reproduction study in rats at doses of 0.05 and 0.10

mg/kg/day produced no significant toxic effects.[8] Another study reported no adverse

reproductive effects at a dose of 0.70 mg/kg/day.[8] Developmental toxicity studies with

aldicarb in rats did not show teratogenic effects.[8]

Experimental Protocols
Acute Oral Toxicity (OECD 401 Guideline - Modified)

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral

administration.
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Test Animals: Typically young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous

and non-pregnant females.

Procedure:

Animals are fasted prior to dosing.

The test substance (aldicarb-oxime) is administered by gavage in a suitable vehicle (e.g.,

corn oil).

Several dose groups are used with a specified number of animals per group.

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for

at least 14 days.

A gross necropsy is performed on all animals at the end of the study.

Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit

analysis).
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Acute Oral Toxicity Study Workflow.

Subchronic Oral Toxicity (OECD 408 Guideline)
Objective: To characterize the toxic effects of a substance following repeated oral

administration for 90 days.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b8536323?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8536323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Animals: Typically rats.

Procedure:

At least three dose groups and a control group are used.

The test substance is administered daily via gavage or in the diet/drinking water for 90

days.

Detailed clinical observations, body weight, and food/water consumption are recorded

regularly.

Hematology, clinical biochemistry, and urinalysis are performed at specified intervals.

A comprehensive gross necropsy and histopathological examination of organs are

conducted.

Data Analysis: The No Observed Adverse Effect Level (NOAEL) is determined.

In Vitro Acetylcholinesterase Inhibition Assay
Objective: To determine the concentration of a substance that inhibits 50% of

acetylcholinesterase activity (IC50).

Principle: Based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE

produces thiocholine, which reacts with DTNB to form a colored product measured

spectrophotometrically.

Procedure:

AChE enzyme, the test substance (at various concentrations), and DTNB are incubated in

a buffer solution.

The substrate, acetylthiocholine, is added to initiate the reaction.

The change in absorbance is monitored over time.
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Data Analysis: The percent inhibition is calculated for each concentration, and the IC50 value

is determined from the dose-response curve.

Human Health Effects
There is no specific information available regarding human poisoning or health effects from

direct exposure to aldicarb-oxime. Human data on aldicarb poisoning indicate rapid onset of

cholinergic symptoms such as nausea, vomiting, dizziness, and in severe cases, respiratory

paralysis.[4][9] Given the significantly lower acute toxicity and different mechanism of action of

aldicarb-oxime, it is not expected to produce the same severe cholinergic crisis as aldicarb.

Conclusion
Aldicarb-oxime, a hydrolytic metabolite of aldicarb, exhibits a toxicological profile distinctly

different from its parent compound and its oxidative metabolites. Its acute toxicity is significantly

lower, and it does not appear to be a potent cholinesterase inhibitor. While data on its long-term

toxicity, carcinogenicity, and reproductive effects are limited, available genotoxicity data are

negative. The primary role of aldicarb-oxime in the overall toxicology of aldicarb appears to be

that of a detoxification product. Further research into the subchronic and developmental toxicity

of aldicarb-oxime would provide a more complete understanding of its risk profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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